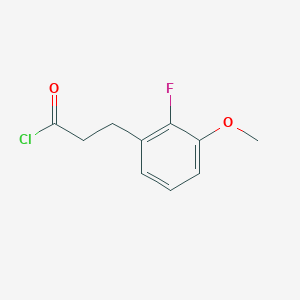

5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine

Overview

Description

“5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine” appears to be a chemical compound. However, there is limited information available about this specific compound12. It seems to be related to other compounds with similar structures, such as “5-(4-Fluorophenoxymethyl)furan-2-carboxylic acid” and "4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde"12.

Molecular Structure Analysis

The molecular structure of “5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine” is not directly available. However, a related compound “4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde” has a linear formula of C16H11O3N2F12.

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine” are not directly available. However, a related compound “5-[(4-fluorophenoxy)methyl]furan-2-carboxylic acid” has a molecular weight of 236.2 and is a solid at room temperature5.

Scientific Research Applications

Therapeutic Potential

The 1,2,4-oxadiazole ring, such as found in 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine, is a significant structural motif in medicinal chemistry due to its prevalence in compounds with a broad spectrum of therapeutic activities. Research has demonstrated that derivatives of 1,2,4-oxadiazole possess diverse biological properties, including antimicrobial, anti-inflammatory, antitubercular, antifungal, anti-diabetic, and anticancer activities. These compounds interact with biological systems through hydrogen bond interactions with biomacromolecules, showcasing their versatility in drug design and development (Wang et al., 2022).

Synthetic Applications

The synthesis of 1,2,4-oxadiazoles, including the specific compound , is a topic of considerable interest in organic chemistry. These compounds can be synthesized through various methods, including the reaction of amidoximes with carboxylic acids or their derivatives, highlighting the chemical versatility and adaptability of the oxadiazole ring for creating potentially bioactive molecules (Kayukova, 2005).

Potential in Drug Development

The oxadiazole core is recognized for its potential in new drug development, especially as bioisosteres for carboxylic acids, carboxamides, and esters. This aspect is crucial for the rational design of new compounds with enhanced pharmacological profiles. Research has highlighted 1,3,4-oxadiazole derivatives for their roles in treating various diseases, emphasizing the importance of the oxadiazole scaffold in medicinal chemistry and drug discovery (Rana et al., 2020).

Antiparasitic Applications

Oxadiazole derivatives, including those with 1,2,4-oxadiazole rings, have been investigated for their antiparasitic potential. The structural diversity of oxadiazole allows for the synthesis of compounds with significant antiparasitic activity, offering new avenues for treating parasitic infections (Pitasse-Santos et al., 2017).

Safety And Hazards

The safety and hazards of “5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine” are not directly available. However, a related compound “4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde” is classified as an eye irritant2.

Future Directions

The future directions for “5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine” are not directly available. However, 1,2,4-oxadiazole derivatives are being studied for their potential as novel antibacterial agents3.

Please note that this analysis is based on the limited information available and the properties of related compounds. For a more accurate and comprehensive analysis, more specific and detailed information would be needed.

properties

IUPAC Name |

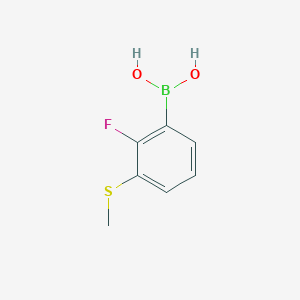

5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O2/c10-6-1-3-7(4-2-6)14-5-8-12-9(11)13-15-8/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBITLGIMSSWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NC(=NO2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1447859.png)

![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)

![6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1447867.png)